

GSK121 as a first-generation PAD4 inhibitor

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Compound of Interest

Compound Name: GSK121

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GSK121: A First-Generation PAD4 Inhibitor

A Technical Whitepaper for Drug Discovery Professionals

Introduction

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs).^{[1][2][3]} Dysregulation of PAD4 activity has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis, various cancers, and thrombosis.^{[1][2][4]} Consequently, PAD4 has emerged as a promising therapeutic target for the development of novel inhibitors.

This technical guide provides an in-depth overview of **GSK121**, a first-generation, selective, and reversible inhibitor of PAD4. Identified through the screening of DNA-encoded small-molecule libraries, **GSK121** served as a crucial lead compound in the development of more potent PAD4 inhibitors.^[2] This document will detail the biochemical properties of **GSK121** and its optimized analogues, the experimental protocols used for their characterization, and the key signaling pathways modulated by PAD4 inhibition.

Biochemical Profile of GSK121 and Optimized Analogues

GSK121 was identified as a lead compound for PAD4 inhibitor development.[2] Further optimization of **GSK121** led to the discovery of GSK199 and GSK484, which exhibit enhanced potency.[1][2] A key characteristic of these inhibitors is their preferential binding to the calcium-free form of PAD4.[2][3] The inhibitory activity of these compounds is influenced by calcium concentration, with lower potency observed at higher calcium levels.[4][5]

Compound	Assay Type	Calcium Concentration	IC50
GSK199	Fluorescence Polarization	0 mM	200 nM[4]
Fluorescence Polarization	2 mM	1 µM[4]	
GSK484	Fluorescence Polarization	0 mM	50 nM[4][5]
Fluorescence Polarization	2 mM	250 nM[4][5]	

Mechanism of Action and Signaling Pathways

PAD4 exerts its biological effects through the citrullination of both histone and non-histone proteins.[2] In the nucleus, PAD4-mediated histone citrullination leads to chromatin decondensation, which is a critical step in the formation of NETs.[6] NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation can contribute to tissue damage and thrombosis.[4]

By inhibiting PAD4, **GSK121** and its analogues block histone citrullination, thereby preventing chromatin decondensation and subsequent NET formation.[1] This mechanism has been shown to be effective in both mouse and human neutrophils.[1]

Beyond its role in NETosis, PAD4 is also involved in the regulation of gene expression through its interaction with transcription factors and its influence on histone modifications.[2] For instance, PAD4 can affect the function of the tumor suppressor p53 and its downstream pathways.[1][2]

PAD4-Mediated Signaling Pathway

Caption: PAD4 activation and inhibition by **GSK121** in neutrophils.

Experimental Protocols

PAD4 Functional Assay

This assay measures the enzymatic activity of PAD4 by detecting the release of ammonia during the citrullination of a substrate.^[4]

Materials:

- Recombinant full-length PAD4
- Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, 0.6 mg/mL BSA, pH 8
- Substrate: N- α -benzoyl-L-arginine ethyl ester (BAEE)
- Stop/Detection Buffer: 50 mM EDTA, 2.6 mM o-phthalaldehyde, 2.6 mM DTT
- **GSK121** or other test compounds
- 384-well plates

Procedure:

- Dilute PAD4 to 30 nM in Assay Buffer.
- Add various concentrations of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the diluted PAD4 enzyme to the wells.
- Pre-incubate the plate at room temperature for 30 minutes.
- Initiate the reaction by adding the BAEE substrate (final concentration 3 mM) and calcium chloride (final concentration 600 μ M).

- Incubate for 60 minutes.
- Stop the reaction by adding the Stop/Detection Buffer.
- Measure the fluorescence to determine the amount of ammonia produced.

Fluorescence Polarization (FP) Ligand Binding Assay

This assay is used to determine the binding affinity of inhibitors to PAD4.^[4]

Materials:

- Recombinant full-length PAD4
- Fluorescently labeled PAD4 ligand (e.g., GSK215)
- Assay Buffer: 100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT
- Varying concentrations of calcium chloride
- **GSK121** or other test compounds
- 384-well plates

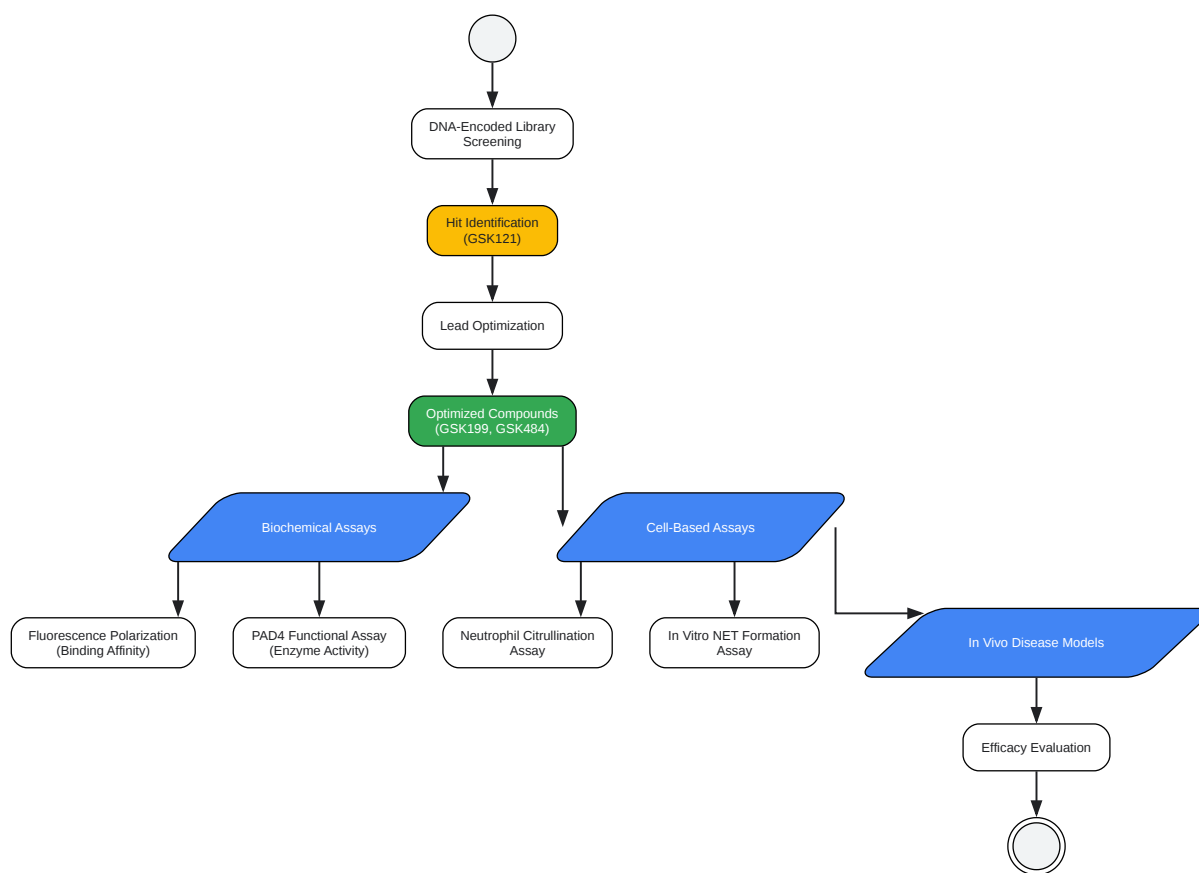
Procedure:

- To determine the apparent dissociation constant (K_d) of the fluorescent ligand, serially dilute PAD4 in the presence of a fixed concentration of the fluorescent ligand (e.g., 10 nM GSK215) in Assay Buffer with varying calcium concentrations (0, 0.2, 2, and 10 mM).
- Incubate for 50 minutes.
- Measure fluorescence polarization to determine the apparent K_d at each calcium concentration.
- For IC_{50} determination, serially dilute the test compounds in DMSO.
- Add the test compounds to wells containing PAD4 (at the calculated K_d for each calcium condition) and the fluorescent ligand in Assay Buffer with the same range of calcium

concentrations.

- Incubate and measure fluorescence polarization to determine the IC₅₀ values.

Experimental Workflow for PAD4 Inhibitor Characterization



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Caption: Workflow for the discovery and characterization of PAD4 inhibitors.

Conclusion

GSK121 represents a significant milestone in the development of PAD4 inhibitors. As a first-generation compound, it has provided a valuable chemical scaffold for the design of more potent and selective inhibitors like GSK199 and GSK484. The detailed characterization of these molecules has not only elucidated the critical role of PAD4 in NET formation and other cellular processes but has also paved the way for the exploration of PAD4 inhibition as a therapeutic strategy for a range of diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this promising area of therapeutic intervention.

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